4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
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Description
The compound “4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a benzyl group that carries a trifluoromethyl group, a nitro group, and a chloro group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the benzyl group, and the addition of the trifluoromethyl, nitro, and chloro substituents. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms. The benzyl group is a phenyl ring attached to a methylene (CH2) group. The trifluoromethyl group (CF3) is a strong electron-withdrawing group, and the nitro group (NO2) is also a strong electron-withdrawing group and can participate in resonance .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The trifluoromethyl group might undergo reactions with nucleophiles. The nitro group could be reduced to an amino group under certain conditions. The chloro group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature. The presence of the trifluoromethyl, nitro, and chloro groups would make the compound relatively polar, which could affect its solubility in different solvents .Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to determine its efficacy and safety. If it’s a potential material for industrial use, studies would be needed to determine its stability, reactivity, and other properties .
properties
IUPAC Name |
4-chloro-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c12-9-6-17(16-10(9)18(19)20)5-7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHVKWNEAYCBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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